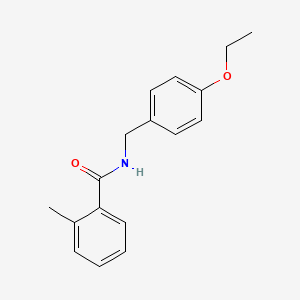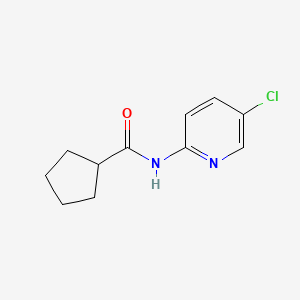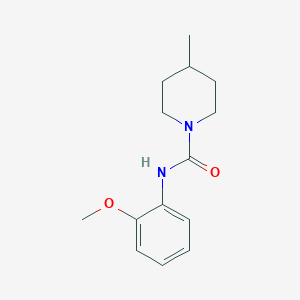![molecular formula C16H27N3O4S B4711581 5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4711581.png)
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide
描述
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide is a chemical compound that is commonly referred to as DAPT. It is a small molecule that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a critical pathway that plays a role in cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
科学研究应用
DAPT has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway plays a role in various biological processes, including cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. DAPT has been shown to have potential therapeutic applications in the treatment of these diseases by inhibiting the Notch signaling pathway.
作用机制
DAPT inhibits the Notch signaling pathway by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. DAPT binds to the active site of the γ-secretase complex, preventing the cleavage of the Notch receptor and thereby inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. Inhibition of the Notch signaling pathway by DAPT has been shown to induce apoptosis in cancer cells, reduce amyloid-beta production in Alzheimer's disease, and improve cardiac function in cardiovascular disease. DAPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DAPT has several advantages for lab experiments. It is a small molecule that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to the use of DAPT in lab experiments. DAPT is not specific to the Notch signaling pathway and can inhibit other γ-secretase substrates. It can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DAPT in scientific research. One direction is to develop more specific inhibitors of the Notch signaling pathway that do not have off-target effects. Another direction is to investigate the potential therapeutic applications of DAPT in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of DAPT and its potential side effects.
属性
IUPAC Name |
5-[3-(dimethylamino)propylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-12(2)18-16(20)14-11-13(7-8-15(14)23-5)24(21,22)17-9-6-10-19(3)4/h7-8,11-12,17H,6,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZADLMBODJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)

![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)

![N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4711543.png)

![8-(3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4711563.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![1-[2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4711584.png)
![ethyl 3-methyl-4-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4711590.png)

![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711599.png)
![2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4711602.png)
